2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid

Vue d'ensemble

Description

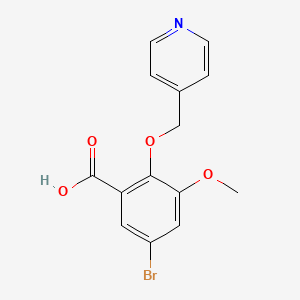

2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid is a chemical compound . It has an empirical formula of C11H12O3 . This compound is a derivative of benzofuran, a class of compounds that are ubiquitous in nature .

Synthesis Analysis

The synthesis of benzofuran derivatives, including 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid, has been a subject of research . Various strategies have been developed, including the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones .Molecular Structure Analysis

The molecular structure of 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid can be represented by the SMILES stringOC(=O)c1ccc2OCCc2c1 . Its molecular weight is 192.21 . Chemical Reactions Analysis

Benzofuran derivatives, including 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid, have been used in various chemical reactions . For example, they have been used in the Suzuki-Miyaura cross-coupling reactions to prepare halogenated nucleosides .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid include its molecular weight of 192.21 and its solid form .Applications De Recherche Scientifique

Medicinal Chemistry: Anticancer Applications

Benzofuran derivatives have been identified to possess significant anticancer activities. For instance, certain substituted benzofurans demonstrate dramatic inhibition rates in various cancer cell types . The structural versatility of benzofuran rings makes them a valuable scaffold in the design of compounds with targeted therapy potential and minimal side effects.

Pharmacology: Antiviral Drug Development

In the realm of antiviral research, benzofuran compounds like 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid have shown promise. A specific benzofuran derivative has exhibited potent antiviral effects against respiratory syncytial virus strains, indicating its potential as a therapeutic drug for viral diseases .

Agriculture: Plant Protection Agents

Benzofuran derivatives are being explored for their use in agriculture, particularly as plant protection agents. Their biological activities, such as antiviral properties, could be harnessed to develop new pesticides or herbicides that are more effective and environmentally friendly .

Material Science: Organic Synthesis

In material science, benzofuran derivatives are utilized in organic synthesis processes, such as the Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for preparing complex organic compounds, including halogenated nucleosides .

Environmental Science: Eco-friendly Solvents

The chemical properties of benzofuran derivatives make them suitable candidates for developing eco-friendly solvents. These solvents can potentially reduce the environmental impact of chemical processes and are an area of active research.

Biochemistry: Neurotransmitter Research

Benzofuran derivatives are used in biochemical research to study neurotransmitter release and impulse propagation in the brain. They serve as tools to understand the mechanisms of neurotransmission and could lead to the development of new treatments for neurological disorders .

Orientations Futures

Benzofuran compounds, including 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on developing new therapeutic agents and improving the synthesis methods of these compounds .

Propriétés

IUPAC Name |

2,2-dimethyl-3H-1-benzofuran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-11(2)6-8-5-7(10(12)13)3-4-9(8)14-11/h3-5H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPMZTWJZIRHMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C=CC(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid | |

CAS RN |

123656-34-8 | |

| Record name | 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1316588.png)

![3-[(3-Methylbenzyl)oxy]benzoic acid](/img/structure/B1316595.png)

![3-[(2,2-Dimethylpropanoyl)amino]propanoic acid](/img/structure/B1316601.png)

![5-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1316616.png)